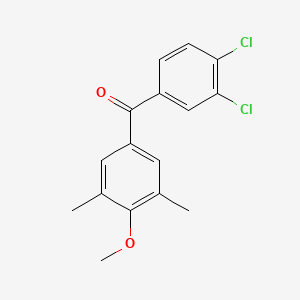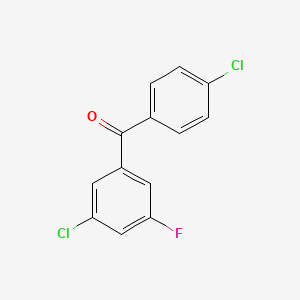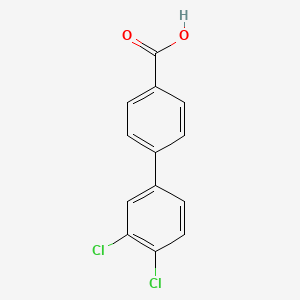
Propanethioamide
Overview
Description
Propanethioamide is an organic compound with the empirical formula C3H7NS . It is a solid substance and is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular weight of Propanethioamide is 89.16 . The SMILES string representation is CCC(N)=S , and the InChI key is WPZSAUFQHYFIPG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Propanethioamide is a solid substance . Its density is approximately 1.0±0.1 g/cm3 . The melting point is 40°C .Scientific Research Applications
Asymmetric Synthesis
Thiopropionamide is used in asymmetric synthesis, a method that produces compounds with multiple chiral centers without racemization . It’s used in state-of-the-art asymmetric catalysis to elicit the hidden reactivity of thioamide functionality . This process involves engaging thioamide substrates in catalytic transformations to produce more elaborate thioamide compounds .
Enantioselective Catalysis
Thiopropionamide plays a key role in enantioselective catalysis . The soft Lewis basic nature of the thioamide functionality dictates the catalyst design to achieve chemoselective interactions sufficient to promote the reaction in a highly stereoselective fashion . This process is extensively utilized in enantioselective total syntheses of biologically active natural products as well as active pharmaceutical ingredients .
Direct Catalytic Asymmetric Aldol Reactions
Thiopropionamide is the preferred pronucleophile for direct catalytic asymmetric aldol reactions in the context of soft Lewis acid/hard Brønsted base cooperative catalysis . This process is beneficial for producing value-added enantioenriched synthons .
Synthetic Applications
The synthetic application of these catalytic processes demonstrates their practical utility . For instance, the catalytic enantioselective reactions introduced in this chapter are extensively utilized in enantioselective total syntheses of biologically active natural products as well as active pharmaceutical ingredients .
Chirality Transfer
Thioamides have been used in chirality transfer to provide unnatural α-amino acid derivatives . This process involves a smooth chirality transfer of chirally decorated thioamide to provide the derivatives .
Suppression of Retro-Aldol Reaction
Thiopropionamide has been found to suppress the retro-aldol reaction in direct catalytic asymmetric aldol reactions . The use of an additive with a functional group architecture similar to that of the aldol adduct suppresses the retro-aldol reaction by competitively binding to the catalyst .
Safety and Hazards
Propanethioamide has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 , indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 , suggesting various measures to take if exposed or concerned .
Mechanism of Action
Thiopropionamide, also known as Propanethioamide, is an organic compound with a variety of applications in the chemical industry . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Thiopropionamide primarily targets the enzyme thyroid peroxidase in the thyroid . This enzyme plays a crucial role in the synthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4) .
Mode of Action
Thiopropionamide interacts with its target, thyroid peroxidase, by inhibiting its activity . This inhibition reduces the synthesis of T3 and T4, thereby blocking the uptake of iodotyrosines from the colloid . It also blocks the release of iodine from peripheral hormone .
Biochemical Pathways
The inhibition of thyroid peroxidase by thiopropionamide affects the thyroid hormone synthesis pathway . This results in a decrease in the levels of T3 and T4, which are crucial for regulating the body’s metabolism .
Pharmacokinetics
It’s known that the compound is soluble in water and ethanol, but insoluble in nonpolar solvents . This solubility profile may influence its bioavailability and distribution in the body.
Result of Action
The primary result of thiopropionamide’s action is the reduction in the levels of T3 and T4 . This can lead to a decrease in metabolic activity, given the role of these hormones in regulating metabolism .
Action Environment
The action, efficacy, and stability of thiopropionamide can be influenced by various environmental factors. For instance, its solubility in water and ethanol suggests that it may be more readily absorbed and distributed in aqueous environments . Additionally, it should be stored under inert gas at 2-8°C to maintain its stability .
properties
IUPAC Name |
propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS/c1-2-3(4)5/h2H2,1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZSAUFQHYFIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375268 | |
| Record name | Thiopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiopropionamide | |
CAS RN |
631-58-3 | |
| Record name | 631-58-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key applications of propanethioamide derivatives in materials science?
A1: Research indicates that certain tin(II) complexes containing propanethioamide ligands, like bis(2-methyl-N-(1-methylethyl)-propanethioamide)tin(II), show promise as single-source precursors for the production of tin sulfide (SnS) thin films. [] SnS thin films are of interest for their potential applications in solar cells and other optoelectronic devices.
Q2: Can you provide details on the structural characterization of a specific propanethioamide derivative?
A2: Let's take the example of 2-cyano-3-(2-thienyl)prop-2-enethioamide, a propanethioamide derivative. Its crystal structure has been determined using X-ray powder diffraction. This compound crystallizes in the monoclinic system, space group P21/a, with unit cell parameters: a = 15.8174(2) Å, b = 5.6502(1) Å, c = 11.0952(1) Å, β = 116.9923(7)°. []
Q3: How are propanethioamide derivatives utilized in organic synthesis?
A3: Propanethioamide derivatives serve as versatile building blocks in organic synthesis. For instance, N,3-diaryl-3-oxo-propanethioamides are employed in a domino reaction sequence to synthesize highly substituted fused chromenones. [] [] These compounds are valuable intermediates in the production of various pharmaceuticals and agrochemicals.
Q4: Has any research explored the computational chemistry aspects of propanethioamide derivatives?
A4: Yes, computational chemistry has been used to investigate tautomerism in 3-oxo-3-R1-N-R2-propanethioamides. Quantum-chemical calculations provide insights into the relative stabilities of the keto, enol, and enethiol tautomers, which is crucial for understanding their reactivity. []
Q5: What can you tell us about the biological activity of compounds derived from 1,3-diphenylpropane-1,3-dione?
A5: Studies have focused on synthesizing and evaluating thioamide and bromo derivatives of 1,3-diphenylpropane-1,3-dione as potential 5α-reductase inhibitors. These inhibitors are relevant for treating conditions like benign prostatic hyperplasia. The research included in vivo testing to determine ED50 and LD50 values. []
Q6: Can you elaborate on the synthesis of benzothiazoles using propanethioamides?
A6: Researchers have developed a novel method for synthesizing benzothiazole derivatives. This method involves a sequence of directed lithiation of 2,2-dimethyl-N-(3-halophenyl)propanethioamides, followed by aryne-mediated cyclization, and finally quenching with electrophiles. This approach allows for selective functionalization of the benzothiazole scaffold at position 7. []
Q7: What insights have been gained regarding the reactivity of propanethioamides with other heterocyclic compounds?
A7: Studies have explored the reaction of 3-oxo-3-R1-N-R2-propanethioamides with 2-amino-5-R-pyridines. These reactions lead to the formation of various heterocyclic compounds, expanding the chemical toolbox for synthesizing molecules with potential biological activities. [] []
Q8: Have propanethioamide derivatives been found in natural sources?
A8: Research on phosphate-solubilizing fungi (PSF) identified propanethioamide as one of the compounds secreted by Aspergillus niger isolates. This discovery highlights the potential role of these compounds in natural systems. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



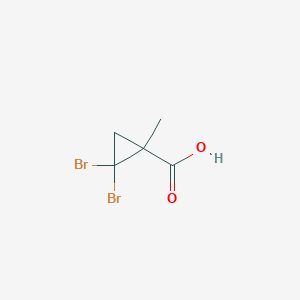
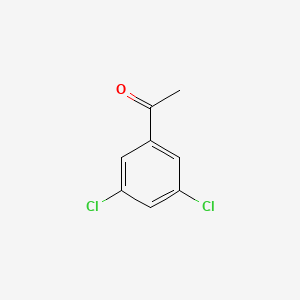

![2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1302683.png)


